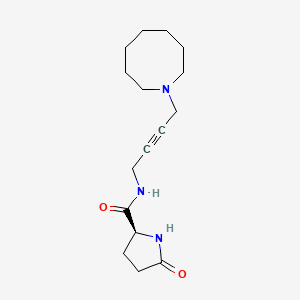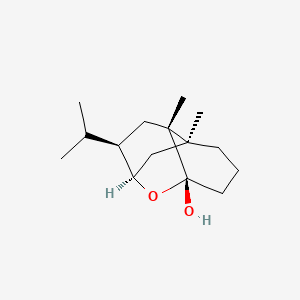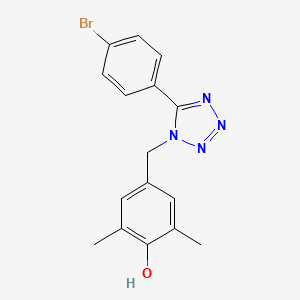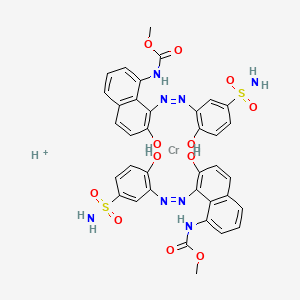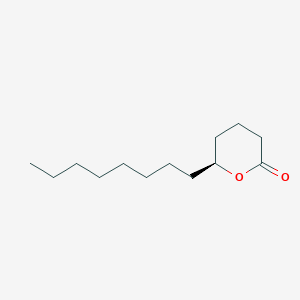
5-Tridecanolide, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tridecanolide, (S)-: is a chemical compound with the molecular formula C13H24O2 . It is a lactone, specifically a delta-lactone, which is a cyclic ester derived from the corresponding hydroxy acid. This compound is known for its pleasant odor and is often used in the fragrance industry. The (S)-enantiomer indicates that the compound is optically active and exists in a specific chiral form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tridecanolide, (S)- typically involves the cyclization of the corresponding hydroxy acid. One common method is the reduction of delta-keto acids using fermenting baker’s yeast, which provides a highly enantioselective reduction to yield optically pure (S)-5-Tridecanolide .
Industrial Production Methods: Industrial production of 5-Tridecanolide, (S)- often involves large-scale fermentation processes or chemical synthesis routes that ensure high yield and purity. The specific conditions, such as temperature, pH, and catalysts, are optimized to maximize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5-Tridecanolide, (S)- can undergo various chemical reactions, including:
Oxidation: The lactone ring can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the lactone can yield the corresponding diol.
Substitution: The lactone ring can be opened and substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to open the lactone ring.
Major Products Formed:
Oxidation: Tridecanoic acid.
Reduction: 5-Hydroxytridecanol.
Substitution: Various substituted tridecanolides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Tridecanolide, (S)- is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: In biological research, 5-Tridecanolide, (S)- is studied for its potential pheromonal activity and its role in chemical communication among insects.
Medicine: While not widely used in medicine, its derivatives are explored for potential therapeutic applications due to their bioactive properties.
Industry: The compound is extensively used in the fragrance industry due to its pleasant odor. It is also used in the flavor industry to impart specific sensory characteristics to products .
Mecanismo De Acción
The mechanism of action of 5-Tridecanolide, (S)- involves its interaction with olfactory receptors in the case of its use in fragrances. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
5-Tridecanolide, ®-: The enantiomer of 5-Tridecanolide, (S)-, which has similar chemical properties but different optical activity.
5-Nonanolide: Another lactone with a shorter carbon chain.
5-Hexadecanolide: A lactone with a longer carbon chain.
Uniqueness: 5-Tridecanolide, (S)- is unique due to its specific chiral form, which imparts distinct olfactory properties and potential biological activities. Its enantiomeric purity makes it valuable in applications requiring specific stereochemistry .
Propiedades
Número CAS |
124330-64-9 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
(6S)-6-octyloxan-2-one |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-9-12-10-8-11-13(14)15-12/h12H,2-11H2,1H3/t12-/m0/s1 |
Clave InChI |
RZZLMGATMUAJPX-LBPRGKRZSA-N |
SMILES isomérico |
CCCCCCCC[C@H]1CCCC(=O)O1 |
SMILES canónico |
CCCCCCCCC1CCCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


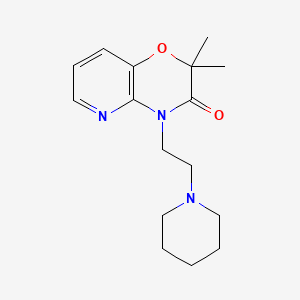
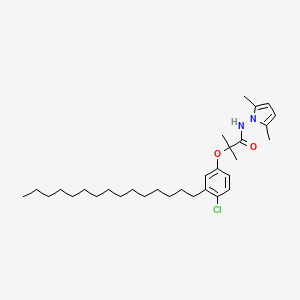
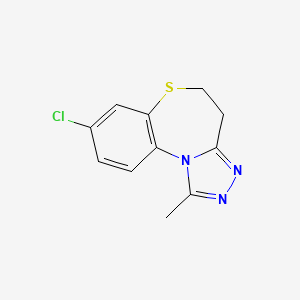
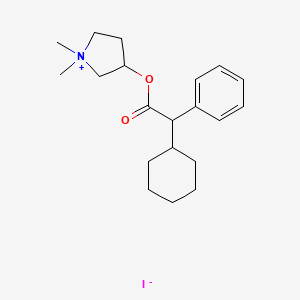
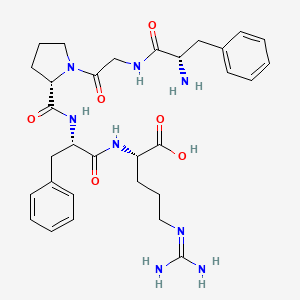
![3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid](/img/structure/B12733431.png)
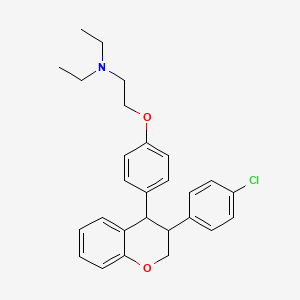
![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)

![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)
